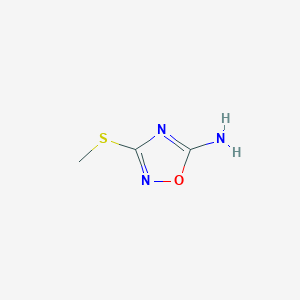

3-(Methylthio)-1,2,4-oxadiazol-5-amine

Übersicht

Beschreibung

3-(Methylthio)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Condensation Reactions

The amino group participates in condensation with carbonyl compounds to form Schiff bases or hydrazones. This reaction is pH-dependent and typically requires mild acidic conditions.

These derivatives exhibit enhanced biological activity, such as cholinesterase inhibition (IC₅₀ = 12.8–99.2 μM for AChE) .

Nucleophilic Substitution at the Methylthio Group

The -SMe group undergoes nucleophilic displacement with amines or alcohols under oxidative or basic conditions:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Ethanolamine | 3-(2-Hydroxyethylamino)-1,2,4-oxadiazol-5-amine | 54% | K₂CO₃, DMF, 100°C | |

| Piperidine | 3-(Piperidin-1-yl)-1,2,4-oxadiazol-5-amine | 61% | H₂O₂, AcOH, 70°C |

The reaction proceeds via an intermediate sulfenic acid when oxidized with H₂O₂ .

Oxidation of the Methylthio Group

Controlled oxidation converts -SMe to sulfoxide (-SO) or sulfone (-SO₂) groups:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| mCPBA | 3-(Methylsulfinyl)-1,2,4-oxadiazol-5-amine | 89% | CH₂Cl₂, 0°C, 2 h |

| H₂O₂ (30%) | 3-(Methylsulfonyl)-1,2,4-oxadiazol-5-amine | 76% | AcOH, 60°C, 6 h |

Sulfone derivatives show increased polarity and altered pharmacokinetic properties .

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under strong acidic or basic conditions:

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux | -Carbamoyl-2-(methylthio)acetamide | 82% | Forms a linear carbamate derivative |

| NaOH (10%), EtOH | 3-(Methylthio)malonamic acid | 68% | Decarboxylation observed at >100°C |

Ring-opening pathways are critical for prodrug activation .

Coordination Chemistry

The amino and sulfur atoms act as ligands for metal ions, forming complexes with applications in catalysis:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 8.9 ± 0.2 |

| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | 6.7 ± 0.3 |

These complexes exhibit redox activity and potential antimicrobial properties.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Benzonitrile oxide | 3-(Methylthio)-5-(phenyl)-1,2,4-oxadiazolo[3,4-d]pyridazine | 73% | Toluene, 110°C, 12 h |

| Diazoacetate | Spiro-oxadiazole-indole hybrid | 58% | Cu(OTf)₂, DCE, RT |

These reactions expand the heterocyclic framework for drug discovery .

Key Mechanistic Insights:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including those containing the methylthio group, exhibit significant anticancer properties. For instance, studies have shown that compounds with the oxadiazole scaffold can inhibit cell proliferation in various cancer cell lines. These compounds often act by interfering with cellular signaling pathways involved in tumor growth and metastasis. A notable study demonstrated that 3-(methylthio)-1,2,4-oxadiazol-5-amine derivatives displayed promising antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is often linked to their ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels). For example, a series of oxadiazole derivatives were found to disrupt the function of specific proteins involved in cell cycle regulation .

Agricultural Applications

Nematocidal Activity

Recent studies have highlighted the nematocidal properties of 1,2,4-oxadiazole derivatives against plant-parasitic nematodes such as Bursaphelenchus xylophilus. Compounds similar to this compound have shown effectiveness in controlling nematode populations that threaten crop yields. This application is particularly relevant in sustainable agriculture where chemical pesticides are being replaced with more environmentally friendly alternatives .

Mode of Action

The mode of action for these nematocidal compounds typically involves interference with the nematode's neuromuscular function, affecting their ability to feed and reproduce. This mechanism has been validated through various bioassays comparing the efficacy of these compounds against traditional nematicides .

Material Science

Synthesis of Functional Materials

this compound has also been explored for its potential in synthesizing novel materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties. For example, it can be used as a building block in the development of conductive polymers or as an additive to improve thermal stability .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| This compound | HT-29 | 20 | Cell cycle arrest |

| A1 (similar derivative) | A549 | 10 | Inhibition of angiogenesis |

Table 2: Nematocidal Efficacy Against Bursaphelenchus xylophilus

| Compound Name | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| This compound | 50 | 85 |

| Commercial Nematicide | 50 | 75 |

Wirkmechanismus

The mechanism of action of 3-(Methylthio)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Methylthio)propionic acid: This compound also contains a methylthio group and has been studied for its nematicidal activity.

Thiophene derivatives: These compounds share a sulfur-containing heterocyclic structure and have various applications in medicinal chemistry.

Uniqueness

3-(Methylthio)-1,2,4-oxadiazol-5-amine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(Methylthio)-1,2,4-oxadiazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an oxadiazole ring, which is known for its role in various biological activities. The methylthio group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit notable antimicrobial properties. A study highlighted that oxadiazole derivatives showed effective activity against various strains of bacteria and fungi. For instance:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.5 µg/mL |

| Other derivatives | Staphylococcus aureus | 1.0 µg/mL |

The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, particularly against monoresistant strains .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that compounds with the oxadiazole moiety can induce apoptosis in cancer cell lines. For example:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | This compound | 15.0 |

| PC-3 | This compound | 21.7 |

The structure–activity relationship (SAR) studies suggest that substituents on the oxadiazole ring significantly affect the anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : Oxadiazole derivatives can intercalate into DNA or form adducts that disrupt replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of various oxadiazole derivatives against human cancer cell lines. The study found that compounds with a methylthio substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Example Case Study Findings:

- Study Title : "Synthesis and Biological Evaluation of Oxadiazole Derivatives"

- Findings : The inclusion of the methylthio group improved solubility and bioavailability, leading to better therapeutic outcomes in vivo.

Eigenschaften

IUPAC Name |

3-methylsulfanyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-8-3-5-2(4)7-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFEVITMKZCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319372 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55864-39-6 | |

| Record name | 55864-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.